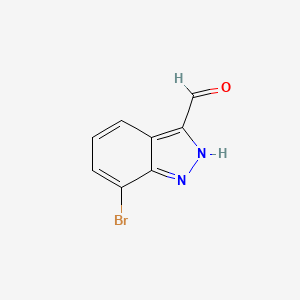
7-Bromo-1H-indazole-3-carbaldehyde
Vue d'ensemble
Description
“7-Bromo-1H-indazole-3-carbaldehyde” is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It’s a derivative of indazole, a heterocyclic compound that’s widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of indazoles, including “7-Bromo-1H-indazole-3-carbaldehyde”, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “7-Bromo-1H-indazole-3-carbaldehyde” is characterized by the presence of a bromine atom at the 7th position of the indazole ring and a carbaldehyde group at the 3rd position .Chemical Reactions Analysis
Indazole derivatives, including “7-Bromo-1H-indazole-3-carbaldehyde”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
“7-Bromo-1H-indazole-3-carbaldehyde” has a molecular weight of 225.04 and is typically stored under inert gas (nitrogen or Argon) at 2-8°C . Its boiling point is predicted to be 414.1±25.0 °C, and its density is predicted to be 1.830±0.06 g/cm3 .Applications De Recherche Scientifique
Enzyme Inhibition: Aldose Reductase Inhibitors
“7-Bromo-1H-indazole-3-carbaldehyde” derivatives have been evaluated for their role as enzyme inhibitors, specifically targeting aldose reductase (ALR2) and aldehyde reductase (ALR1). These enzymes are involved in the diabetic complications pathway, and their inhibition could lead to treatments for diabetes-related conditions .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
7-Bromo-1H-indazole-3-carbaldehyde, like other indazole derivatives, has been drawing attention in medicinal chemistry as a potential kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling, growth, and differentiation. They are often targets for drugs designed to treat diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, such as kinases, by forming strong donor and acceptor hydrogen bonds within the hydrophobic pockets of proteins . This interaction can lead to the inhibition, regulation, or modulation of the kinase activity, potentially altering cell signaling pathways .
Biochemical Pathways
Indazole derivatives are known to affect various pathways due to their potential role as kinase inhibitors . By inhibiting kinases, these compounds can disrupt cell signaling pathways, potentially leading to the inhibition of cell growth and proliferation, particularly in cancer cells .
Result of Action
The molecular and cellular effects of 7-Bromo-1H-indazole-3-carbaldehyde’s action would depend on its specific targets and the pathways it affects. As a potential kinase inhibitor, it could lead to the inhibition of cell growth and proliferation, particularly in cancer cells .
Action Environment
The action, efficacy, and stability of 7-Bromo-1H-indazole-3-carbaldehyde can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the physiological environment within the body, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.
Propriétés
IUPAC Name |
7-bromo-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWCQUSSBQJBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695405 | |
| Record name | 7-Bromo-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-indazole-3-carbaldehyde | |
CAS RN |
887576-89-8 | |
| Record name | 7-Bromo-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




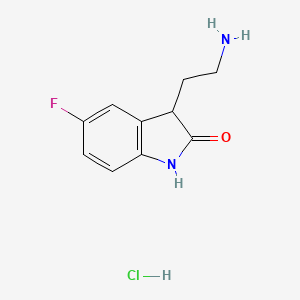
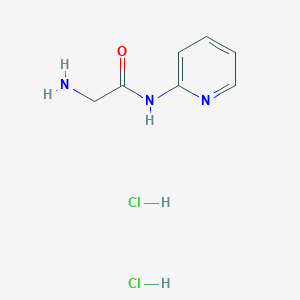

![[4-(Propan-2-ylsulfanyl)phenyl]methanol](/img/structure/B1524139.png)
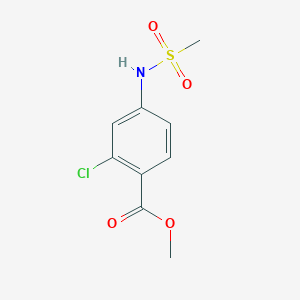
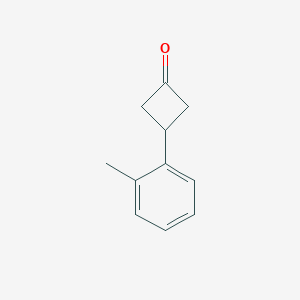
![1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol](/img/structure/B1524146.png)


![6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1524152.png)
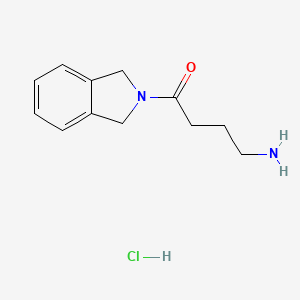
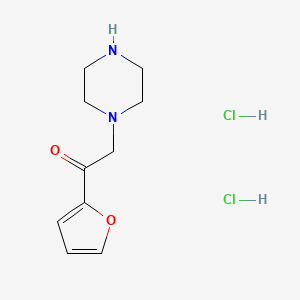
![Methyl[2-methyl-1-(2-methylphenyl)propyl]amine](/img/structure/B1524155.png)